molecular formula C32H24N4O4 B303411 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile

2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile

Cat. No. B303411
M. Wt: 528.6 g/mol
InChI Key: FNIORPCDRJBACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile, also known as DBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a heterocyclic compound that contains a benzo[f]pyrano[3,2-h]chromene skeleton with two amino groups and two methoxyphenyl groups attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has also been shown to bind to the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has also been shown to have antibacterial and antifungal activity, which may be due to its ability to disrupt bacterial and fungal cell membranes. In addition, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile in lab experiments is its ease of synthesis and availability. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile can be synthesized using simple and cost-effective methods, which makes it a desirable compound for research. However, one of the limitations of using 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile. One area of research is the development of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile, which may lead to the development of new therapeutic agents. Additionally, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile may have potential applications in the field of nanotechnology, as it has been shown to have fluorescent properties and may be used as a component in fluorescent nanoparticles.

Synthesis Methods

2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile can be synthesized using a variety of methods, including the Biginelli reaction, Pechmann condensation, and Knoevenagel condensation. The most commonly used method for synthesizing 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile is the Biginelli reaction, which involves the reaction of benzaldehyde, ethyl acetoacetate, and guanidine carbonate in the presence of an acid catalyst. This method has been optimized to produce 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile with high yields and purity.

Scientific Research Applications

2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has also been studied for its potential as an antibacterial and antifungal agent. In material science, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been investigated for its potential as a fluorescent dye and as a component in organic light-emitting diodes (OLEDs). In organic synthesis, 2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile has been used as a building block for the synthesis of other heterocyclic compounds.

properties

Product Name

2,11-Diamino-4,9-bis(4-methoxyphenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile

Molecular Formula

C32H24N4O4

Molecular Weight

528.6 g/mol

IUPAC Name

4,17-diamino-6,15-bis(4-methoxyphenyl)-3,18-dioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),4,8,10,12,16-heptaene-5,16-dicarbonitrile

InChI

InChI=1S/C32H24N4O4/c1-37-19-11-7-17(8-12-19)25-23(15-33)31(35)39-29-27(25)21-5-3-4-6-22(21)28-26(18-9-13-20(38-2)14-10-18)24(16-34)32(36)40-30(28)29/h3-14,25-26H,35-36H2,1-2H3

InChI Key

FNIORPCDRJBACA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C5=C3OC(=C(C5C6=CC=C(C=C6)OC)C#N)N)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C5=C3OC(=C(C5C6=CC=C(C=C6)OC)C#N)N)N)C#N

Origin of Product

United States

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